4-(((6-Aminohexyl)amino)carbonyl)benzoic acid
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Overview
Description
4-(((6-Aminohexyl)amino)carbonyl)benzoic acid is an organic compound with the molecular formula C14H20N2O3. This compound is characterized by the presence of a benzoic acid moiety linked to an aminohexyl group through a carbamoyl linkage. It is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((6-Aminohexyl)amino)carbonyl)benzoic acid typically involves the reaction of 4-aminobenzoic acid with 6-aminohexylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as:
Activation of 4-aminobenzoic acid: This can be achieved using reagents like carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC) to form an activated ester intermediate.
Coupling with 6-aminohexylamine: The activated ester intermediate is then reacted with 6-aminohexylamine to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, and may include additional steps such as purification through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(((6-Aminohexyl)amino)carbonyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro or hydroxylamine derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions may include the use of catalysts like aluminum chloride (AlCl3) for Friedel-Crafts reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
4-(((6-Aminohexyl)amino)carbonyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of 4-(((6-Aminohexyl)amino)carbonyl)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzoic acid: A precursor in the synthesis of 4-(((6-Aminohexyl)amino)carbonyl)benzoic acid.
6-Aminohexylamine: Another precursor used in the synthesis.
Para-aminobenzoic acid (PABA): Structurally similar but lacks the aminohexyl group.
Uniqueness
This compound is unique due to its specific structure, which combines the properties of both 4-aminobenzoic acid and 6-aminohexylamine. This unique structure imparts distinct chemical and biological properties, making it valuable in various applications.
Properties
CAS No. |
97392-67-1 |
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Molecular Formula |
C14H20N2O3 |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
4-(6-aminohexylcarbamoyl)benzoic acid |
InChI |
InChI=1S/C14H20N2O3/c15-9-3-1-2-4-10-16-13(17)11-5-7-12(8-6-11)14(18)19/h5-8H,1-4,9-10,15H2,(H,16,17)(H,18,19) |
InChI Key |
AMJIYNTULNEVBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCCCCCN)C(=O)O |
Origin of Product |
United States |
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